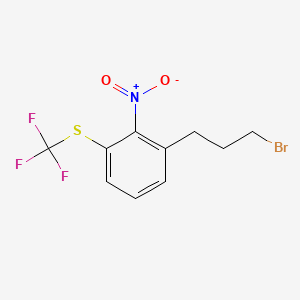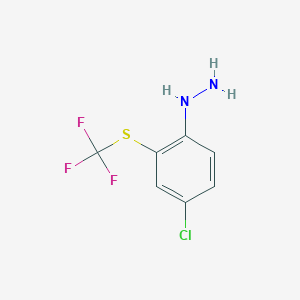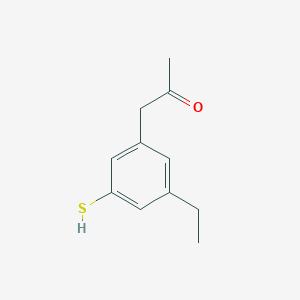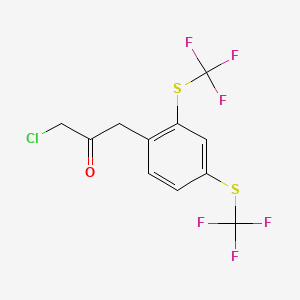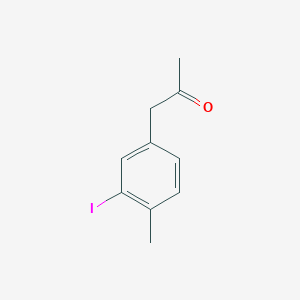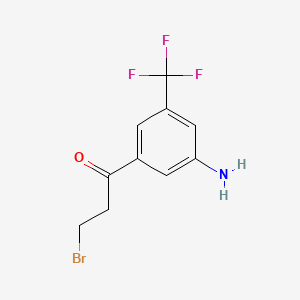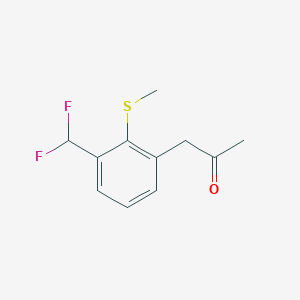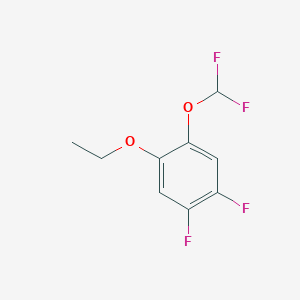
1,2-Difluoro-4-difluoromethoxy-5-ethoxybenzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,2-Difluoro-4-difluoromethoxy-5-ethoxybenzene is an organic compound with the molecular formula C9H8F4O2 and a molecular weight of 224.15 g/mol It is a fluorinated aromatic compound, which means it contains a benzene ring substituted with fluorine atoms and other functional groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
One common method is the nucleophilic aromatic substitution (S_NAr) reaction, where fluorine atoms are introduced using reagents like potassium fluoride (KF) or cesium fluoride (CsF) under specific conditions .
Industrial Production Methods
Industrial production methods for this compound may involve multi-step synthesis processes, starting from readily available precursors. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to achieve high yields and purity. The use of continuous flow reactors and advanced purification techniques can further enhance the efficiency of the production process .
Análisis De Reacciones Químicas
Types of Reactions
1,2-Difluoro-4-difluoromethoxy-5-ethoxybenzene can undergo various chemical reactions, including:
Substitution Reactions: The fluorine atoms on the benzene ring can be substituted with other functional groups using appropriate reagents and conditions.
Oxidation Reactions: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction Reactions: Reduction can be used to remove or modify specific functional groups.
Common Reagents and Conditions
Substitution: Reagents like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) in polar aprotic solvents (e.g., dimethyl sulfoxide, DMSO) are commonly used.
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be employed.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various fluorinated aromatic compounds, while oxidation and reduction reactions can introduce or modify functional groups on the benzene ring .
Aplicaciones Científicas De Investigación
1,2-Difluoro-4-difluoromethoxy-5-ethoxybenzene has several scientific research applications, including:
Chemistry: It serves as a building block for the synthesis of more complex fluorinated aromatic compounds, which are valuable in materials science and organic synthesis.
Biology: The compound can be used in the development of fluorinated pharmaceuticals and agrochemicals, where fluorine atoms enhance the biological activity and metabolic stability of the molecules.
Medicine: Fluorinated compounds are often used in medicinal chemistry to improve the pharmacokinetic properties of drugs, such as their absorption, distribution, metabolism, and excretion (ADME) profiles.
Mecanismo De Acción
The mechanism of action of 1,2-Difluoro-4-difluoromethoxy-5-ethoxybenzene depends on its specific application. In medicinal chemistry, for example, the compound may interact with molecular targets such as enzymes, receptors, or ion channels. The presence of fluorine atoms can enhance the binding affinity and selectivity of the compound for its target, leading to improved therapeutic effects .
Comparación Con Compuestos Similares
Similar Compounds
1,2-Difluoro-4,5-dimethoxybenzene: This compound has similar fluorine and methoxy substituents but lacks the ethoxy group.
1,4-Difluoro-2,5-dimethoxybenzene: Another fluorinated aromatic compound with different substitution patterns on the benzene ring.
Uniqueness
1,2-Difluoro-4-difluoromethoxy-5-ethoxybenzene is unique due to its specific combination of fluorine, methoxy, and ethoxy substituents. This unique structure imparts distinct chemical properties and reactivity, making it valuable for various applications in research and industry .
Propiedades
Fórmula molecular |
C9H8F4O2 |
|---|---|
Peso molecular |
224.15 g/mol |
Nombre IUPAC |
1-(difluoromethoxy)-2-ethoxy-4,5-difluorobenzene |
InChI |
InChI=1S/C9H8F4O2/c1-2-14-7-3-5(10)6(11)4-8(7)15-9(12)13/h3-4,9H,2H2,1H3 |
Clave InChI |
CBLCNPVXUIJFBV-UHFFFAOYSA-N |
SMILES canónico |
CCOC1=CC(=C(C=C1OC(F)F)F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


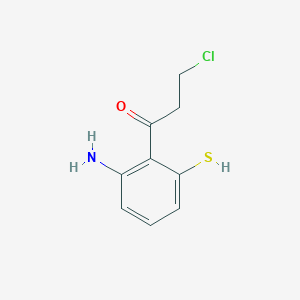
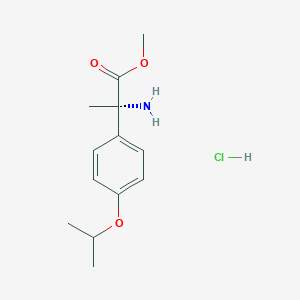

![cis-3-Aminobicyclo[2.2.2]octane-2-carboxylic acid](/img/structure/B14050012.png)

![Cyclopenta[c]pyrrole-1,2(1H)-dicarboxylic acid, hexahydro-5-oxo-, 2-(1,1-dimethylethyl) ester](/img/structure/B14050024.png)
![Ethyl 6,7-dihydro-5H-pyrrolo[1,2-c]imidazole-3-carboxylate](/img/structure/B14050030.png)
